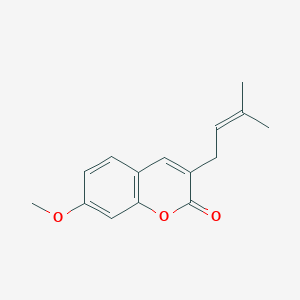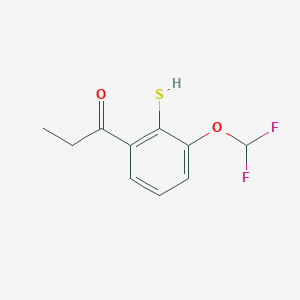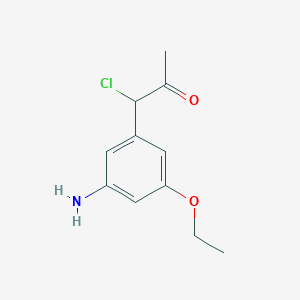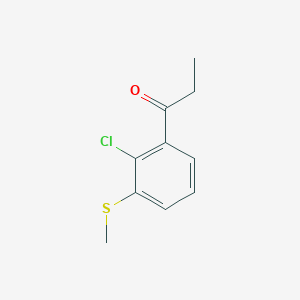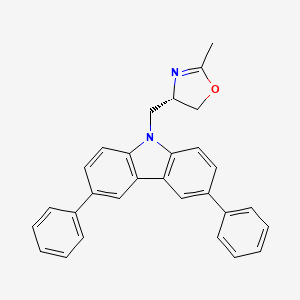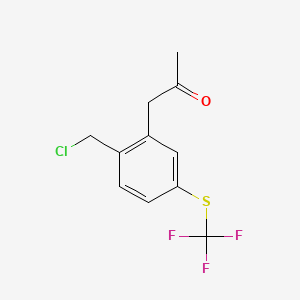
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative with a 3-chloropropyl halide. One common method is the Friedel-Crafts alkylation reaction, where 2-ethyl-5-fluorobenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen substituents or to reduce the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Formation of dehalogenated products or reduced aromatic compounds.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical compounds.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, including agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene is primarily determined by its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The 3-chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their structure and function. The ethyl group may also contribute to the compound’s overall hydrophobicity, influencing its interactions with hydrophobic regions of biological targets.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-ethyl-5-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but with additional methoxy groups and a different aromatic core.
Tris(chloropropyl) phosphate (TCPP): Contains multiple chloropropyl groups and is used as a flame retardant.
3-Chloropropylsilanetriol: Contains a chloropropyl group but is part of a silane compound, used in material science applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14ClF |
|---|---|
Poids moléculaire |
200.68 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
GVCHFEYNZCIQQL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
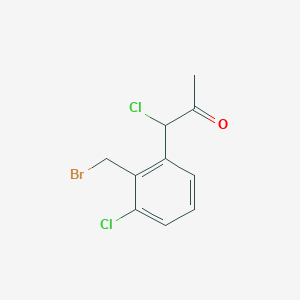
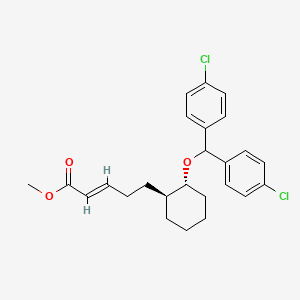

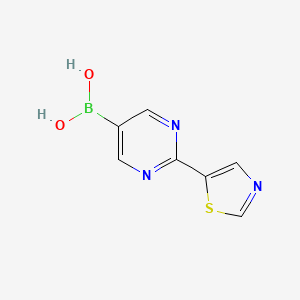
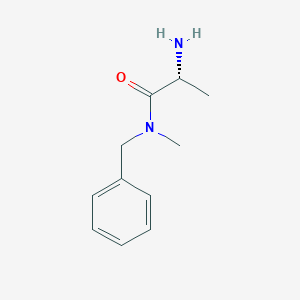
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
